N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide, also known as MitoBloCK-7, is a small molecule inhibitor of dynamin-related protein 1 (Drp1) that has been shown to inhibit mitochondrial fission. This compound has been used in scientific research to investigate the role of mitochondrial fission in various physiological and pathological processes.
Scientific Research Applications
Pharmacological Applications
Benzothiazole derivatives exhibit significant biological activities, including anticonvulsant, antimicrobial, and anticancer properties. For instance, a study by Faizi et al. (2017) on 4-thiazolidinone derivatives highlighted their design, synthesis, and evaluation as anticonvulsant agents targeting benzodiazepine receptors. These compounds showed considerable anticonvulsant activity in various tests, with some inducing significant sedative-hypnotic activity without impairing learning and memory, suggesting their potential as benzodiazepine receptor agonists (Faizi et al., 2017).
Antimicrobial and Antibacterial Screening
Another study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of thiazolidinone derivatives incorporating the thiazole ring. These compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria and their inhibitory action against several strains of fungi. The findings indicate the potential of thiazole derivatives in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer and Antitumor Activities
The exploration of benzothiazole derivatives for anticancer activities is also notable. Havrylyuk et al. (2010) reported the antitumor screening of novel 4-thiazolidinones containing the benzothiazole moiety, identifying compounds with activity against various cancer cell lines. This suggests the therapeutic potential of benzothiazole derivatives as anticancer agents (Havrylyuk et al., 2010).
Materials Science and Biochemical Applications
In materials science and biochemistry, the unique properties of benzothiazole derivatives, such as their interaction with biological receptors and their potential for creating novel materials with specific functions, are of interest. For example, the synthesis and study of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide for optical, thermal, and biological applications demonstrate the versatility of benzothiazole derivatives in developing new materials with desirable properties (Prabukanthan et al., 2020).
properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-5-13-23-19-17(25-4)7-6-8-18(19)27-21(23)22-20(24)15-9-11-16(12-10-15)26-14(2)3/h1,6-12,14H,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAPPRRDOSTJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.